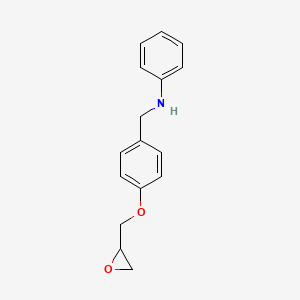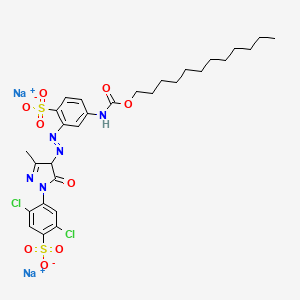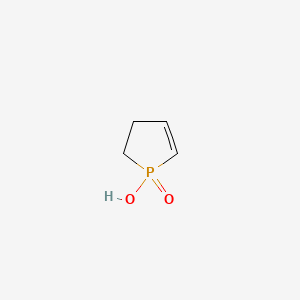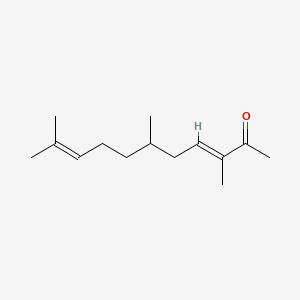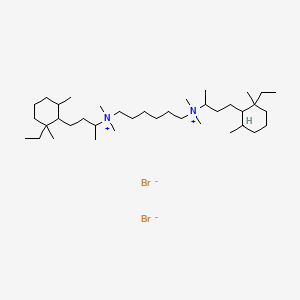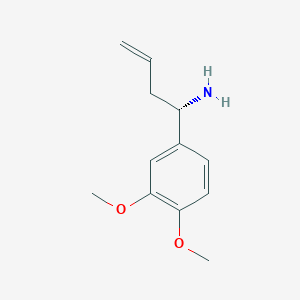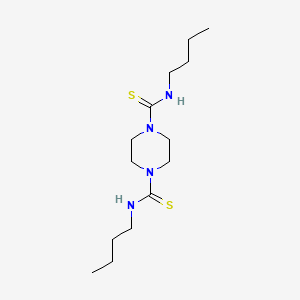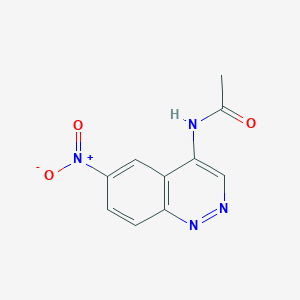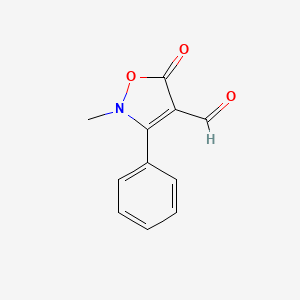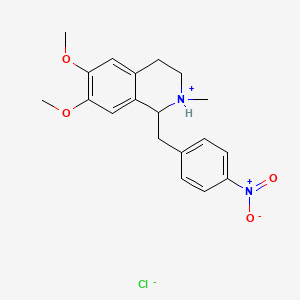
Neodigoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodigoxin is a compound closely related to digoxin, a well-known cardiac glycoside used to treat various heart conditions such as atrial fibrillation and heart failure . This compound is an impurity found in digoxin preparations and shares a similar molecular structure, with slight variations in stereochemistry.
Vorbereitungsmethoden
The preparation of neodigoxin typically involves the extraction and purification processes used for digoxin. Digoxin is derived from the foxglove plant, Digitalis lanata . During the purification of digoxin, this compound can be isolated as a minor impurity.
Analyse Chemischer Reaktionen
Neodigoxin, like digoxin, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Neodigoxin has been studied primarily in the context of cardiology research. It is used as a reference standard and impurity in the analysis of digoxin preparations. Research has focused on understanding its effects on heart muscle cells and its potential role in heart failure and atrial fibrillation treatments. Additionally, this compound’s structural similarity to digoxin makes it a valuable compound for studying the structure-activity relationships of cardiac glycosides.
Wirkmechanismus
Neodigoxin exerts its effects by inhibiting the sodium-potassium ATPase pump in heart muscle cells, similar to digoxin . This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx via the sodium-calcium exchange pump. The increased intracellular calcium enhances myocardial contractility, leading to stronger heart contractions . This compound’s molecular targets include the sodium-potassium ATPase pump and other pathways involved in cardiac muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Neodigoxin is similar to other cardiac glycosides such as digoxin, digitoxin, and ouabain. These compounds share a common steroid backbone linked to a sugar group (glycoside) with a lactone ring. The key differences lie in the stereochemistry and specific functional groups attached to the steroid core. This compound’s unique stereochemistry distinguishes it from digoxin and other related compounds, potentially affecting its biological activity and pharmacokinetics.
Similar Compounds::- Digoxin
- Digitoxin
- Ouabain
Eigenschaften
CAS-Nummer |
96386-77-5 |
|---|---|
Molekularformel |
C41H64O14 |
Molekulargewicht |
780.9 g/mol |
IUPAC-Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1 |
InChI-Schlüssel |
LTMHDMANZUZIPE-TUIWDEEUSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



